tert-Butyl 6-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)-2-azaspiro[3.3]heptane-2-carboxylate
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Overview
Description
tert-Butyl 6-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)-2-azaspiro[3.3]heptane-2-carboxylate: is a complex organic compound that features a spirocyclic structure with a boronate ester group. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 6-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)-2-azaspiro[3.3]heptane-2-carboxylate typically involves multiple steps. One common method starts with the preparation of tert-butyl 6-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate, which is then subjected to a palladium-catalyzed borylation reaction using bis(pinacolato)diboron and potassium acetate . The reaction is carried out under an inert atmosphere, typically using a degassed solvent such as dichloromethane .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger volumes, ensuring efficient mixing and temperature control, and implementing purification techniques such as recrystallization or chromatography to achieve high purity.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 6-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)-2-azaspiro[3.3]heptane-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The boronate ester group can participate in Suzuki-Miyaura cross-coupling reactions, forming carbon-carbon bonds with aryl or vinyl halides in the presence of a palladium catalyst.
Oxidation and Reduction Reactions: The compound can be oxidized to form boronic acids or reduced under specific conditions to yield different functional groups.
Common Reagents and Conditions:
Palladium Catalysts: Used in cross-coupling reactions.
Bis(pinacolato)diboron: A reagent for borylation reactions.
Potassium Acetate: Often used as a base in these reactions.
Major Products Formed:
Boronic Acids: Formed through oxidation.
Coupled Products: Resulting from cross-coupling reactions with various halides.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals .
Biology and Medicine: In medicinal chemistry, it serves as a building block for the synthesis of potential drug candidates, especially those targeting specific enzymes or receptors .
Industry: The compound’s unique structure makes it valuable in the development of new materials and catalysts for industrial processes .
Mechanism of Action
The mechanism of action of tert-Butyl 6-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)-2-azaspiro[3.3]heptane-2-carboxylate involves its ability to form stable boronate esters, which can interact with various molecular targets. These interactions often involve the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their activity or function .
Comparison with Similar Compounds
- tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate
- 4,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,1,3-benzothiadiazole
- tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Uniqueness: The spirocyclic structure of tert-Butyl 6-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)-2-azaspiro[3.3]heptane-2-carboxylate sets it apart from other boronate esters. This unique structure imparts specific reactivity and stability, making it particularly useful in synthetic applications where traditional boronate esters might not be suitable .
Properties
Molecular Formula |
C18H32BNO4 |
---|---|
Molecular Weight |
337.3 g/mol |
IUPAC Name |
tert-butyl 6-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]-2-azaspiro[3.3]heptane-2-carboxylate |
InChI |
InChI=1S/C18H32BNO4/c1-15(2,3)22-14(21)20-11-18(12-20)8-13(9-18)10-19-23-16(4,5)17(6,7)24-19/h13H,8-12H2,1-7H3 |
InChI Key |
UVEFBUQVFAZKPW-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CC2CC3(C2)CN(C3)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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